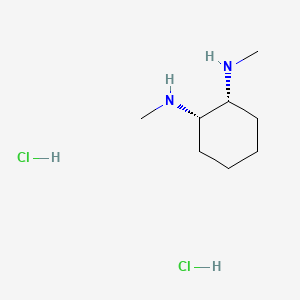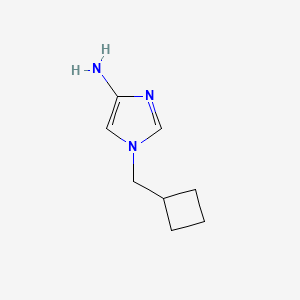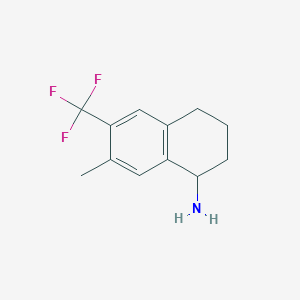
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane is a highly specialized organosilicon compound. It is characterized by its unique structure, which includes multiple silicon and oxygen atoms arranged in a cyclic pattern. This compound is known for its stability and resistance to various chemical reactions, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane typically involves the reaction of methylchlorosilanes with siloxanes under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the cyclic structure. Catalysts such as platinum or palladium are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the precise control of reaction parameters, ensuring high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane primarily undergoes substitution reactions due to the presence of silicon atoms. It is resistant to oxidation and reduction reactions, which is attributed to its stable cyclic structure.
Common Reagents and Conditions
Common reagents used in substitution reactions include halogens and organometallic compounds. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silicon-oxygen bonds. Solvents such as toluene or hexane are often used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions are typically modified siloxanes with different functional groups attached to the silicon atoms. These products can be further utilized in various applications, including the production of advanced materials and coatings.
Aplicaciones Científicas De Investigación
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane involves its interaction with various molecular targets through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes, which can be used to modify the properties of materials. The compound’s stability and resistance to degradation make it an ideal candidate for long-term applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4,4,6,6,8,8,10,10-Decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
- 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilecane
Uniqueness
Compared to similar compounds, 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane offers enhanced stability and resistance to chemical reactions. Its unique cyclic structure with multiple silicon and oxygen atoms provides superior performance in various applications, making it a preferred choice in both research and industrial settings.
Propiedades
Fórmula molecular |
C9H27O5Si5 |
|---|---|
Peso molecular |
355.73 g/mol |
InChI |
InChI=1S/C9H27O5Si5/c1-15-10-16(2,3)12-18(6,7)14-19(8,9)13-17(4,5)11-15/h1-9H3 |
Clave InChI |
JRHXLTMJBBHGCR-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















